molecular formula C11H15N3 B3169688 Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine CAS No. 937655-04-4

Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Cat. No. B3169688
CAS RN: 937655-04-4
M. Wt: 189.26 g/mol
InChI Key: GVEPEGPDPYJRLB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-Benzimidazole . Benzimidazole derivatives are known for their wide range of biological activities and are part of many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of a related compound, 1H-Benzimidazole, 2-methyl-, has been reported . It has a molecular weight of 132.1625 and its IUPAC Standard InChI is InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) .

Scientific Research Applications

Fluorescence Applications in Coordination Chemistry

Ethyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine, a derivative of benzimidazole, has been explored in the development of coordination complexes with potential fluorescence applications. Studies by Wei et al. (2006) focused on synthesizing tridentate ligands derived from benzimidazole and their coordination with rhenium tricarbonyl to form complexes exhibiting luminescence. These complexes, characterized by various spectroscopic methods and X-ray crystallography, highlight the utility of this compound derivatives in constructing luminescent materials with potential applications in imaging and sensing technologies (Wei, Babich, Ouellette, & Zubieta, 2006).

Catalysis and Ligand Design

The synthesis and characterization of this compound derivatives have been explored for their roles in catalysis and ligand design. Suter et al. (2018) described the synthesis of a germanium(II) dication complex with a tris(1-ethyl-benzoimidazol-2-ylmethyl)amine (BIMEt3 = L) ligand, showcasing the versatility of benzimidazole derivatives in accessing novel coordination geometries and catalytic functionalities. The study emphasizes the potential of these compounds in facilitating unique chemical transformations and advancing the field of organometallic chemistry (Suter, Swidan, Macdonald, & Burford, 2018).

Biological Activity and Pharmaceutical Applications

Benzimidazole derivatives, including this compound-based compounds, have been extensively studied for their biological activities. Mariappan et al. (2011) conducted a study on the synthesis and biological evaluation of Mannich bases of benzimidazole derivatives, identifying compounds with significant anti-inflammatory and analgesic responses. These findings demonstrate the therapeutic potential of this compound derivatives in developing new pharmacological agents (Mariappan, Bhuyan, Kumar, Kumar, & Murali, 2011).

Antihypertensive Activity

Research into the modification of this compound to produce derivatives with potential antihypertensive activity has been explored. Sharma et al. (2010) synthesized benzimidazole derivatives and evaluated their efficacy in lowering blood pressure, revealing promising results that could contribute to the development of new antihypertensive medications (Sharma, Kohli, & Sharma, 2010).

properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-12-8-11-13-9-6-4-5-7-10(9)14(11)2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPEGPDPYJRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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